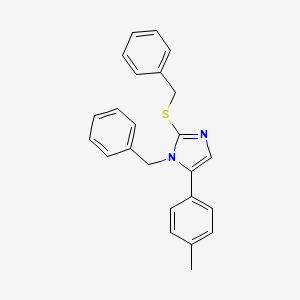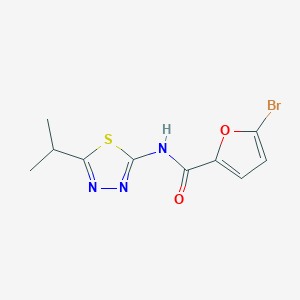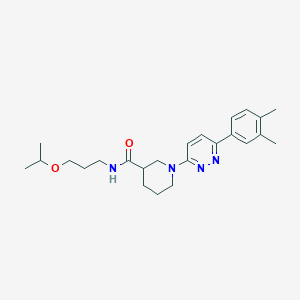![molecular formula C21H18Cl2FNO B2665139 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol CAS No. 321432-79-5](/img/structure/B2665139.png)
1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains two 4-chlorophenyl groups, a 4-fluorobenzyl group, and an amino-ethanol group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 4-chlorophenyl and 4-fluorobenzyl groups, and their subsequent attachment to the amino-ethanol group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the chloro, fluoro, and amino groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and fluoro groups, and the electron-donating nature of the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Material Science
A study by Olivieri et al. (2023) demonstrated the synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate through a diastereospecific bis-alkoxycarbonylation reaction. This synthesis process, starting from 1H-indene and using benzyl alcohol and carbon monoxide, underlines the importance of similar compounds in the synthesis of complex molecules, potentially including 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol, for pharmaceutical or material science applications Olivieri, D., Tarroni, R., & Carfagna, C. (2023). Molbank.
Catalysis and Organic Reactions
Yadav et al. (2023) synthesized Bis(3-amino-1-hydroxybenzyl)diselenide and demonstrated its potent antioxidant properties, including its application as a glutathione peroxidase (GPx) mimic. This research illustrates the capability of bis-functionalized compounds to serve as effective catalysts and antioxidants, suggesting that 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol could also find application in catalysis or as part of antioxidant systems within biological or synthetic contexts Yadav, M., Kumar, M., Chahal, A., Sodhi, N., Chhillar, B., Alajangi, H. K., Barnwal, R., & Singh, V. P. (2023). The Journal of Organic Chemistry.
Antioxidant Studies
Yu et al. (2018) discovered an NADPH-dependent short-chain dehydrogenase from Burkholderia cenocepacia with excellent anti-Prelog’s stereoselectivity for reducing a ketone to a key chiral alcohol. This study highlights the potential of specific enzymes to catalyze the reduction of complex ketones to alcohols, offering insights into the biocatalytic applications of compounds like 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol in the synthesis of chiral intermediates for pharmaceuticals Yu, S., Li, H., Lu, Y., & Zheng, G. (2018). Applied Biochemistry and Biotechnology.
Safety And Hazards
Propiedades
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FNO/c22-18-7-3-16(4-8-18)21(26,17-5-9-19(23)10-6-17)14-25-13-15-1-11-20(24)12-2-15/h1-12,25-26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMLNKVPZVEHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2665057.png)
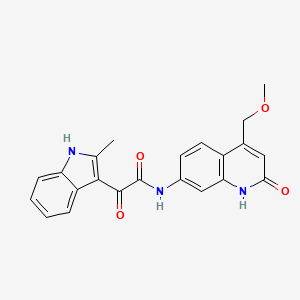
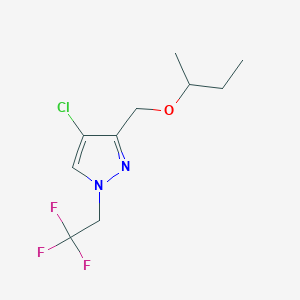
![7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2665062.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665063.png)
![4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)
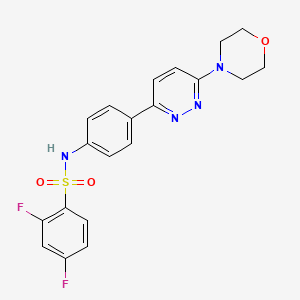
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)
